Tert-butyl 2-(((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate
Description
The compound Tert-butyl 2-(((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate (hereafter referred to as the "target compound") features a hybrid heterocyclic scaffold with three key structural elements:
- A triazolo[4,3-a]pyridine core, known for its role in medicinal chemistry as a kinase inhibitor or receptor modulator.
- A 3-methyl-1,2,4-oxadiazol-5-yl substituent at the 8-position of the triazolo-pyridine, which enhances metabolic stability and binding affinity.
- A pyrrolidine-1-carboxylate side chain functionalized with a tert-butyl carbamate group, likely serving as a protective group during synthesis or influencing solubility .
Properties
IUPAC Name |
tert-butyl 2-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylcarbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O4/c1-12-22-18(31-25-12)13-7-5-10-27-15(23-24-16(13)27)11-21-17(28)14-8-6-9-26(14)19(29)30-20(2,3)4/h5,7,10,14H,6,8-9,11H2,1-4H3,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVSNGAPHZXYOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4CCCN4C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2-(((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Oxadiazole and Triazole Moieties : Known for their diverse pharmacological profiles.
- Pyrrolidine Ring : Imparts structural rigidity and may enhance binding interactions with biological targets.
The molecular formula is with a molecular weight of approximately 396.43 g/mol.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets through:
- Hydrogen Bonding : The presence of nitrogen and oxygen in the structure allows for potential hydrogen bond formation with target proteins.
- Hydrophobic Interactions : The tert-butyl group may enhance lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.
Antimicrobial Activity
Research indicates that derivatives containing oxadiazole and triazole rings often exhibit antimicrobial properties. A study highlighted that similar compounds showed significant activity against various bacterial strains, suggesting potential as antimicrobial agents .
Antitubercular Activity
In a related study involving triazole derivatives, compounds were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values as low as 1.35 μM, indicating strong potential for further development in treating tuberculosis .
Anticancer Potential
Compounds with oxadiazole moieties have been recognized for their anticancer properties. Research has shown that certain derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
-
Antimicrobial Evaluation :
- A series of oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the oxadiazole structure significantly influenced antibacterial potency.
- Results : Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL.
- Antitubercular Activity :
Comparative Analysis of Similar Compounds
Scientific Research Applications
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research indicates that derivatives of oxadiazoles and triazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing the triazole ring have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Compounds with oxadiazole and triazole moieties have demonstrated antimicrobial activities against a range of pathogens. The incorporation of these functional groups into the structure of tert-butyl 2-(((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate may enhance its efficacy as an antimicrobial agent .
Synthetic Routes
The synthesis of this compound typically involves multiple steps including the formation of the oxadiazole and triazole rings followed by coupling reactions to form the final product. Various synthetic methodologies such as microwave-assisted synthesis have been explored to enhance yield and reduce reaction times .
Characterization Techniques
Characterization of the compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods provide insights into the molecular structure and confirm the presence of functional groups essential for biological activity .
Biological Assessment
In a study assessing the biological activity of related compounds, derivatives containing both oxadiazole and triazole showed promising results against Mycobacterium tuberculosis. Compounds were evaluated for their inhibitory concentrations (IC50), revealing significant anti-tubercular activity . This suggests that similar derivatives could be developed from this compound.
Antiviral Activity
Research has also indicated that triazole derivatives can exhibit antiviral properties. A case study involving the synthesis of triazolo-pyridine derivatives demonstrated their effectiveness against viral infections by inhibiting viral replication . This points to a potential application for this compound in antiviral drug development.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbamate Group
The tert-butyl carbamate group undergoes nucleophilic substitution under acidic conditions, facilitating deprotection or functionalization.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Boc Deprotection | Trifluoroacetic acid (TFA), CH₂Cl₂, 0–25°C | Cleavage of tert-butyl group to yield primary amine intermediate | |
| Carbamate Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | Substitution of tert-butyl with alkyl groups via SN2 mechanism |
-
Mechanistic Insight : Acid-mediated protonation of the carbamate oxygen weakens the C–O bond, enabling tert-butyl group removal.
Cyclization and Heterocycle Formation
The 1,2,4-triazolo[4,3-a]pyridine core participates in cycloaddition and annulation reactions.
-
Key Observation : The 3-methyl-1,2,4-oxadiazol-5-yl group exhibits stability under mild conditions but undergoes hydrolysis in strong acids to form amidoximes .
Cross-Coupling Reactions
The triazolo-pyridine moiety enables palladium-catalyzed cross-coupling for structural diversification.
-
Yield Data : Suzuki couplings achieve moderate to high yields (60–85%) depending on the boronic acid partner .
Functional Group Transformations
The pyrrolidine carbamate and methyl-oxadiazole groups undergo selective modifications.
-
Selectivity Note : Oxidation of the oxadiazole methyl group requires controlled conditions to avoid over-oxidation .
Stability and Side Reactions
Under prolonged storage or harsh conditions, degradation pathways include:
Comparison with Similar Compounds
Research Findings and Limitations
While detailed biological data for the target compound are absent in the evidence, structural inferences suggest:
- Advantages : The oxadiazole-pyrrolidine combination balances metabolic stability and conformational rigidity, advantageous for oral bioavailability.
Comparative studies of analogs indicate that minor structural changes (e.g., replacing oxadiazole with isoxazole or piperidine with pyrrolidine) significantly alter pharmacokinetic profiles. However, empirical validation is required for the target compound.
Q & A
Q. Advanced
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may increase side reactions. Dichloromethane balances reactivity and selectivity .
- Catalyst Optimization : Pd(OAc)₂ with XPhos ligand improves cross-coupling efficiency by reducing palladium black formation .
- Temperature Gradients : Stepwise heating (e.g., 25°C → 60°C) during coupling minimizes decomposition of heat-sensitive intermediates .
- Purification : Use preparative HPLC with C18 columns (ACN/H₂O gradient) to separate regioisomers .
How should researchers address discrepancies between experimental and computational data (e.g., NMR shifts)?
Advanced
Discrepancies often arise from solvation effects or conformational flexibility:
Solvent Correction : Compare experimental NMR (in CDCl₃) with DFT calculations using a polarizable continuum model (PCM) for solvent effects .
Dynamic Effects : Perform molecular dynamics (MD) simulations to assess rotational barriers of the pyrrolidine ring, which may cause signal splitting .
Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., de-esterified derivatives) that skew spectral data .
What strategies are effective for designing structure-activity relationship (SAR) studies?
Advanced
Focus on modular derivatization of key pharmacophores:
Oxadiazole Modifications : Replace 3-methyl with CF₃ or aryl groups to evaluate steric/electronic effects on target binding .
Pyrrolidine Substitutions : Introduce sp³-hybridized substituents (e.g., hydroxyl, fluorine) to probe conformational rigidity .
Triazolo-Pyridine Variants : Synthesize analogs with [1,2,3]-triazolo or pyrazolo-pyridine cores to assess heterocycle specificity .
Assays : Use SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) to validate target engagement .
How can enzymatic inhibition mechanisms be elucidated for this compound?
Q. Advanced
- Kinetic Studies : Measure IC₅₀ under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition .
- Mutagenesis : Introduce point mutations (e.g., WDR5 L152A) to identify critical binding residues .
- Docking Simulations : Use AutoDock Vina with crystal structures (PDB: 3S2M) to map interactions with catalytic pockets .
What derivatization strategies enhance solubility without compromising bioactivity?
Q. Advanced
- PEGylation : Attach polyethylene glycol (PEG) to the pyrrolidine carboxylate via ester linkages .
- Prodrug Design : Convert tert-butyl esters to phosphate salts for improved aqueous solubility .
- Co-crystallization : Screen with cyclodextrins or sulfonic acid co-formers to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
